molecular formula C6H11Cl3O2Sn B14501021 Butyl (trichlorostannyl)acetate CAS No. 64488-65-9

Butyl (trichlorostannyl)acetate

Cat. No.: B14501021
CAS No.: 64488-65-9
M. Wt: 340.2 g/mol
InChI Key: UYOZCARMEPIMOW-UHFFFAOYSA-K
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Description

Butyl (trichlorostannyl)acetate is an organotin compound characterized by the presence of a butyl group attached to a trichlorostannyl acetate moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique properties of this compound make it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (trichlorostannyl)acetate typically involves the reaction of butyl acetate with trichlorostannane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and high efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl (trichlorostannyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing moieties.

    Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.

Scientific Research Applications

Butyl (trichlorostannyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of butyl (trichlorostannyl)acetate involves its interaction with molecular targets, such as enzymes and receptors. The trichlorostannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: A common solvent with similar structural features but lacking the trichlorostannyl group.

    Trichlorostannane: A precursor used in the synthesis of organotin compounds.

    Other organotin compounds: Such as tributyltin acetate and dibutyltin diacetate.

Uniqueness

Butyl (trichlorostannyl)acetate is unique due to the presence of both butyl and trichlorostannyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

64488-65-9

Molecular Formula

C6H11Cl3O2Sn

Molecular Weight

340.2 g/mol

IUPAC Name

butyl 2-trichlorostannylacetate

InChI

InChI=1S/C6H11O2.3ClH.Sn/c1-3-4-5-8-6(2)7;;;;/h2-5H2,1H3;3*1H;/q;;;;+3/p-3

InChI Key

UYOZCARMEPIMOW-UHFFFAOYSA-K

Canonical SMILES

CCCCOC(=O)C[Sn](Cl)(Cl)Cl

Origin of Product

United States

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